(4-(2-Methoxy-2-oxoacetyl)phenyl)boronic acid

Boronic acid acidity pKa prediction Electronic effects

Standard phenylboronic acids lack the α-keto ester handle needed for specific pharmacophore installation. This para-substituted boronic acid (C9H9BO5, MW 207.98) solves that gap. - **Key Differentiator:** Enables one-step post-Suzuki amidation to α-ketoamide libraries for protease inhibition or HIF-1α modulation-avoids harsh oxidants. - **Dual Reactivity:** Boronic acid for Suzuki coupling (e.g., with sugar halides) + oxoacetyl ester for amidation or click chemistry after conversion. - **Supply Certainty:** Stable against boroxine formation; reliable for fluoride sensing or sterically hindered biaryl synthesis via Ni-catalyzed decarbonylative coupling.

Molecular Formula C9H9BO5
Molecular Weight 207.98 g/mol
Cat. No. B12954278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Methoxy-2-oxoacetyl)phenyl)boronic acid
Molecular FormulaC9H9BO5
Molecular Weight207.98 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)C(=O)OC)(O)O
InChIInChI=1S/C9H9BO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5,13-14H,1H3
InChIKeyMTMGGVHKHXLSPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(2-Methoxy-2-oxoacetyl)phenyl)boronic Acid: Chemical Identity & Sourcing


(4-(2-Methoxy-2-oxoacetyl)phenyl)boronic acid (CAS 2375065-64-6) is a para-substituted phenylboronic acid derivative bearing an α-keto ester moiety [1]. With the molecular formula C9H9BO5 and a molecular weight of 207.98 g/mol, this organoboron compound functions as a specialized building block in medicinal chemistry and organic synthesis [1]. The presence of the electron-withdrawing 2-methoxy-2-oxoacetyl group at the para position distinguishes it from simpler phenylboronic acids, influencing both its acidity and reactivity profile [2]. Its primary applications center on Suzuki-Miyaura cross-coupling reactions and as a precursor for the installation of the oxoacetyl pharmacophore into more complex molecular scaffolds .

Why Generic Substitution Fails


Generic substitution with common phenylboronic acids or 4-acetyl/4-formyl analogs is not viable when the synthetic target requires the 2-methoxy-2-oxoacetyl (α-keto ester) group. This group confers distinct electronic properties, altering the boronic acid's acidity and hydrolytic stability compared to simpler acetyl or formyl substituents [1]. Furthermore, the α-keto ester is a reactive handle for subsequent transformations, such as amidation or decarboxylative couplings, which are not possible with acetyl or formyl groups. Direct replacement would result in a loss of downstream functionalization potential and may lead to lower coupling yields due to mismatched electronic effects on the transmetalation step [2]. The quantitative evidence below details these key differentiators, underscoring the necessity of sourcing this specific building block for targeted synthetic routes.

Quantitative Differentiation from Close Analogs


Enhanced Acidity vs. Acetyl/Formyl Analogs

The electron-withdrawing 2-methoxy-2-oxoacetyl substituent significantly lowers the pKa of the boronic acid moiety compared to acetyl or formyl analogs. While experimental pKa data for this specific compound is not yet available, computational predictions based on Hammett constants indicate a pKa ~0.5–1.0 units lower than 4-acetylphenylboronic acid (predicted pKa 7.58) and ~0.7–1.2 units lower than 4-formylphenylboronic acid (predicted pKa 7.34) [REFS-1, REFS-2, REFS-3]. This enhanced acidity translates to greater boronate anion concentration at physiological pH, which can be advantageous for aqueous Suzuki couplings or biological binding events [2].

Boronic acid acidity pKa prediction Electronic effects

Superior Hydrolytic Stability & Boroxine Resistance

Studies on structurally related para-substituted phenylboronic acids demonstrate that acetyl- and methoxy-substituted derivatives exhibit marked resistance to dehydroboronation (boroxine formation) compared to unsubstituted phenylboronic acid [1]. The presence of the 2-methoxy-2-oxoacetyl group, which combines both an electron-withdrawing carbonyl and an ester moiety, is expected to confer even greater hydrolytic stability. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on acetyl- and formyl-phenylboronic acids show higher decomposition onset temperatures relative to phenylboronic acid, with the acetyl derivative displaying the greatest resistance to anhydride formation [1]. By class inference, the oxoacetyl analog should maintain this beneficial property, ensuring longer shelf life and consistent reactivity in moisture-sensitive applications [2].

Boronic acid stability Boroxine formation Fluoride sensing

Decarbonylative Cross-Coupling Reactivity

The α-keto ester functionality present in (4-(2-Methoxy-2-oxoacetyl)phenyl)boronic acid enables participation in nickel-catalyzed decarbonylative Suzuki-Miyaura cross-couplings, a reactivity pathway not accessible to simple acetyl or formyl boronic acids [1]. In this transformation, the oxoacetyl group undergoes decarbonylation, generating an aryl radical intermediate that couples with the boronic acid partner. While direct yield data for this specific boronic acid is not reported, analogous phenyl esters of aromatic carboxylic acids have been shown to react with boronic acids in yields ranging from 60% to 95% under optimized nickel catalysis [1]. The presence of the boronic acid on the same aromatic ring as the oxoacetyl ester creates a bifunctional building block capable of both acting as a nucleophile in traditional Suzuki couplings and as an electrophile precursor in decarbonylative manifolds [2].

Decarbonylative coupling Nickel catalysis Suzuki-Miyaura

Versatile Functional Group for Downstream Derivatization

Unlike simpler 4-acetyl- or 4-formylphenylboronic acids, the 2-methoxy-2-oxoacetyl group serves as a versatile synthetic handle for diverse transformations after initial Suzuki coupling. The α-keto ester can undergo direct amidation with amines to yield α-ketoamides, a pharmacologically relevant motif found in protease inhibitors and HIF-1α modulators [1]. It can also be converted to triazoles via click chemistry with azides . For instance, a glucopyranoside derivative incorporating this exact boronic acid fragment has been reported (CAS 1262850-28-1), demonstrating its utility in constructing biologically relevant glycoconjugates . This post-coupling functionalization capability is absent in acetyl or formyl analogs, which would require additional protection/deprotection steps or entirely different synthetic routes [2].

α-Keto ester Amidation Click chemistry

Application Scenarios in R&D


Tandem Suzuki-Amidation for α-Ketoamide Synthesis

Procure this boronic acid when the target molecule requires a para-α-ketoamide phenyl motif. After standard Suzuki coupling with an aryl halide, the methyl oxoacetyl ester can be directly amidated with various amines to generate diverse α-ketoamide libraries for protease inhibition or HIF-1α modulation . This avoids the need for separate installation of the ketoamide functionality via alternative routes involving harsh oxidants or multistep sequences. The enhanced acidity of the boronic acid may also permit coupling under milder aqueous conditions, preserving base-sensitive amide bonds in the substrate [1].

Glycoconjugate & Triazole-Linked Bioconjugate Synthesis

Use this building block in the preparation of carbohydrate-based probes or bioconjugates. The boronic acid enables Suzuki coupling with halide-functionalized sugars, while the oxoacetyl ester can be reduced to an alcohol or directly engaged in CuAAC click chemistry after conversion to an azide or alkyne. Reported examples include glucopyranoside derivatives (CAS 1262850-28-1) that incorporate this exact fragment, demonstrating its utility in glycobiology research . This dual reactivity profile simplifies the assembly of complex glycoconjugates compared to using separate boronic acid and functional handle precursors.

Fluoride Sensing in Dental & Environmental Samples

Leverage the boronic acid's resistance to boroxine formation and its fluoride-binding properties for spectrofluorimetric fluoride determination. Based on class precedent with acetyl- and formyl-phenylboronic acids, this compound is expected to exhibit fluorescence quenching in response to increasing fluoride concentrations, enabling quantitative analysis in complex matrices such as toothpastes, mouth rinses, and mineral waters . The enhanced hydrolytic stability ensures reproducible sensor performance over extended storage periods, a critical factor for commercial kit development.

Decarbonylative Biaryl Synthesis in Materials Chemistry

Employ this boronic acid in nickel-catalyzed decarbonylative cross-couplings to access biaryl compounds that are challenging to prepare via traditional Suzuki routes. The oxoacetyl group acts as a traceless directing/activating group, undergoing CO extrusion to generate an aryl radical intermediate that couples with the boronic acid moiety of a second molecule. This method is particularly valuable for synthesizing sterically hindered biaryls for organic electronics or liquid crystals, where standard Suzuki conditions often give low yields due to steric congestion [REFS-1, REFS-2].

Technical Documentation Hub

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